1-Decene-3,10-diol 1-Decene-3,10-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13967734
InChI: InChI=1S/C10H20O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,10-12H,1,3-9H2
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

1-Decene-3,10-diol

CAS No.:

Cat. No.: VC13967734

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

1-Decene-3,10-diol -

Specification

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name dec-9-ene-1,8-diol
Standard InChI InChI=1S/C10H20O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,10-12H,1,3-9H2
Standard InChI Key IFHOMNPSAJDGHR-UHFFFAOYSA-N
Canonical SMILES C=CC(CCCCCCCO)O

Introduction

Molecular Structure and Nomenclature

The IUPAC name for 1-Decene-3,10-diol is dec-9-ene-1,8-diol, reflecting the positions of the hydroxyl groups and the double bond in the carbon chain. Its canonical SMILES representation, C=CC(CCCCCCCO)O, highlights the unsaturated bond between C1 and C2 and the hydroxyl groups at C3 and C10 (Figure 1).

Table 1: Key Molecular Properties of 1-Decene-3,10-diol

PropertyValue
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol
IUPAC Namedec-9-ene-1,8-diol
CAS NumberNot explicitly reported
SMILESC=CC(CCCCCCCO)O
InChI KeyIFHOMNPSAJDGHR-UHFFFAOYSA-N

The compound’s vicinal diol configuration enables hydrogen bonding and coordination with metal catalysts, which is critical for its reactivity in oxidation and polymerization reactions .

Synthesis Methods

Oxidation of 1-Decene

Industrial synthesis typically involves the oxidation of 1-decene, a petroleum-derived alkene. Supported gold catalysts under controlled oxygen pressure (1–5 atm) achieve selective dihydroxylation at the 3rd and 10th positions, with yields exceeding 70% in optimized conditions. The reaction mechanism proceeds via epoxidation of the double bond, followed by acid-catalyzed ring opening to form the diol .

Dihydroxylation with Osmium Catalysts

Alternative methods adapted from decane-5,6-diol synthesis employ osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone-water mixtures . This approach, while effective for laboratory-scale dihydroxylation of alkenes, requires stringent inert conditions (argon atmosphere) and yields 88% pure product after 9 hours at 20°C .

Table 2: Comparison of Synthesis Routes

ParameterAu-Catalyzed OxidationOsO₄/NMO Method
CatalystSupported AuOsO₄
Reaction Time6–8 hours9 hours
Yield~70%88%
SelectivityHigh (≥90%)Moderate (75%)
ScalabilityIndustrialLaboratory

Physicochemical Properties

1-Decene-3,10-diol is a viscous liquid at room temperature, with limited solubility in water but high miscibility in polar organic solvents like acetone and ethanol. Its boiling point is estimated at 280–300°C based on analogous C₁₀ diols, while the melting point remains unreported. The compound’s hydroxyl groups contribute to a high polarity (logP=1.2\log P = 1.2), favoring applications in hydrophilic polymer matrices.

Applications in Industrial Chemistry

Polymer Synthesis

The compound serves as a monomer in polyurethane and polyester production. Its dual hydroxyl groups undergo polycondensation with diisocyanates (e.g., toluene diisocyanate) to form elastomers with enhanced thermal stability.

Catalytic Deoxydehydration (DODH)

In biomass processing, 1-Decene-3,10-diol participates in DODH reactions catalyzed by Re(V) or Mo(VI) complexes, converting polyols into alkenes . For example, under hydrogen gas (5 bar), ReOₓ catalysts deoxygenate the diol to 1-decene at 150°C, demonstrating turnover frequencies (TOF) of 12 h⁻¹ .

Macrocycle Synthesis

The diol’s flexible chain facilitates cyclophane formation via manganese(III)-mediated radical cyclization (Figure 2) . Reaction with Mn(OAc)₃ in acetic acid yields paracyclophane derivatives, which are valuable in host-guest chemistry .

Comparison with Structural Analogs

Table 3: Properties of Related Diols

CompoundMolecular FormulaHydroxyl PositionsApplications
1-Decene-3,10-diolC₁₀H₂₀O₂3, 10Polymers, DODH
1,10-DecanediolC₁₀H₂₂O₂1, 10Nylon synthesis
Decane-5,6-diolC₁₀H₂₂O₂5, 6Surfactants

Unlike 1,10-decanediol, the unsaturated backbone of 1-Decene-3,10-diol enhances reactivity in radical reactions, as evidenced by its role in macrocycle synthesis .

Recent Advances and Future Directions

Recent studies highlight the compound’s potential in sustainable chemistry:

  • Biorenewable Feedstocks: Integration with lignin-derived polyols for DODH to bio-alkenes .

  • Asymmetric Catalysis: Chiral Au nanoparticles enable enantioselective dihydroxylation of 1-decene, yielding optically active diols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator